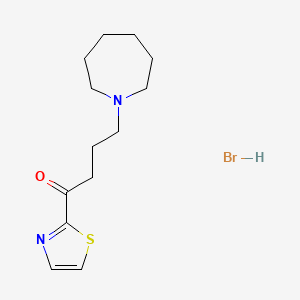
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide is a complex organic compound that features a butanone backbone with additional functional groups, including a hexahydro-1H-azepin-1-yl group and a 2-thiazolyl group The hydrobromide form indicates that it is a salt formed with hydrobromic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide typically involves multiple steps:
Formation of the Butanone Backbone: This can be achieved through the oxidation of butanol using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Introduction of the Hexahydro-1H-azepin-1-yl Group: This step may involve the reaction of butanone with a suitable amine under reductive amination conditions.
Addition of the 2-Thiazolyl Group: This can be done through a nucleophilic substitution reaction where the thiazole ring is introduced.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the manufacture of specialty chemicals or materials.
作用機序
The mechanism of action of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
類似化合物との比較
Similar Compounds
- 1-Butanone, 4-(piperidin-1-yl)-1-(2-thiazolyl)-, hydrobromide
- 1-Butanone, 4-(morpholin-1-yl)-1-(2-thiazolyl)-, hydrobromide
Uniqueness
1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which may confer distinct chemical and biological properties compared to similar compounds with different substituents.
特性
CAS番号 |
33537-62-1 |
|---|---|
分子式 |
C13H21BrN2OS |
分子量 |
333.29 g/mol |
IUPAC名 |
4-(azepan-1-yl)-1-(1,3-thiazol-2-yl)butan-1-one;hydrobromide |
InChI |
InChI=1S/C13H20N2OS.BrH/c16-12(13-14-7-11-17-13)6-5-10-15-8-3-1-2-4-9-15;/h7,11H,1-6,8-10H2;1H |
InChIキー |
DLRKQWVDBLNAJW-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CCCC(=O)C2=NC=CS2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



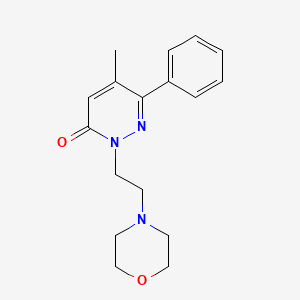
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
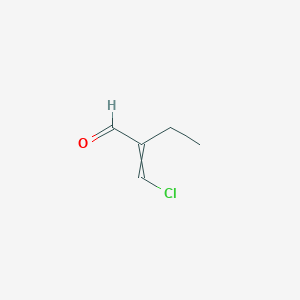
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)

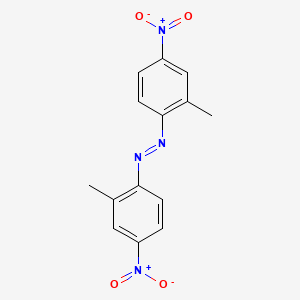
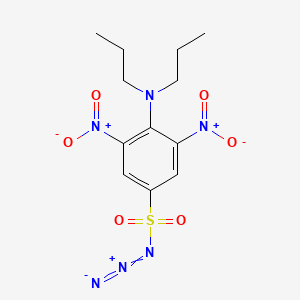
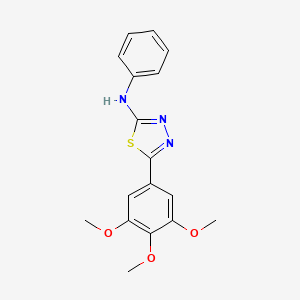


methanol](/img/structure/B14679790.png)
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
